1-(Hex-1-EN-2-YL)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hex-1-EN-2-YL)naphthalene is an organic compound with the molecular formula C16H18 It consists of a naphthalene ring substituted with a hex-1-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Hex-1-EN-2-YL)naphthalene can be synthesized through a series of organic reactions. One common method involves the coupling of naphthalene with a hex-1-en-2-yl halide in the presence of a base. The reaction typically proceeds via a nucleophilic substitution mechanism, where the naphthalene acts as a nucleophile attacking the electrophilic carbon of the halide.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. Catalysts and solvents are often employed to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(Hex-1-EN-2-YL)naphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bond in the hex-1-en-2-yl group to a single bond, yielding saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt) are typical.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products:
Oxidation: Naphthoquinones and other oxidized derivatives.
Reduction: Saturated derivatives of this compound.
Substitution: Various substituted naphthalene derivatives depending on the electrophile used.
Scientific Research Applications
1-(Hex-1-EN-2-YL)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in studies involving the interaction of aromatic hydrocarbons with biological systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Hex-1-EN-2-YL)naphthalene depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, it may interact with cellular components through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
1-(Hex-1-YN-1-YL)naphthalene: Similar structure but with a triple bond instead of a double bond.
1-(Hex-1-AN-1-YL)naphthalene: Saturated analog with a single bond.
2-(Hex-1-EN-2-YL)naphthalene: Isomer with the hex-1-en-2-yl group attached at a different position on the naphthalene ring.
Uniqueness: 1-(Hex-1-EN-2-YL)naphthalene is unique due to the presence of the double bond in the hex-1-en-2-yl group, which imparts specific reactivity and properties that differ from its saturated and triple-bonded analogs. This structural feature allows for selective reactions and applications that are not possible with similar compounds.
Properties
IUPAC Name |
1-hex-1-en-2-ylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18/c1-3-4-8-13(2)15-12-7-10-14-9-5-6-11-16(14)15/h5-7,9-12H,2-4,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTNAPDBBKCZRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=C)C1=CC=CC2=CC=CC=C21 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40556197 |
Source
|
Record name | 1-(Hex-1-en-2-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118319-43-0 |
Source
|
Record name | 1-(Hex-1-en-2-yl)naphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40556197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.